molecular formula C32H37NO4 B024193 Carebastine CAS No. 90729-42-3

Carebastine

Cat. No. B024193
CAS RN: 90729-42-3
M. Wt: 499.6 g/mol
InChI Key: XGHOVGYJHWQGCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Carebastine is synthesized through the microbial oxidation of ebastine. Among various microorganisms tested, Cunninghamella strains have shown the ability to oxidize ebastine to Carebastine via intermediary alcohol and aldehyde stages, leading to the corresponding carboxylic acid, Carebastine. Optimizing culture conditions, such as substrate concentration, pH, and the addition of poly(vinyl alcohol), can increase the yield of Carebastine significantly, with experiments indicating a reproducible yield improvement from 10% to 40% (Schwartz et al., 1996).

Molecular Structure Analysis

The molecular structure of Carebastine, derived from ebastine, is characterized by its conversion through oxidative biotransformation, which is mediated by specific enzymes such as CYP3A4 and CYP2J2. These enzymes play crucial roles in the N-dealkylation and hydroxylation processes that convert ebastine into its active metabolite, Carebastine, highlighting the complexity of its molecular structure and the importance of enzymatic activity in its formation (Liu et al., 2006).

Chemical Reactions and Properties

Carebastine's chemical properties are defined by its ability to undergo further metabolic transformations and its interaction with human liver microsomes and expressed cytochrome P450 enzymes. These interactions underscore the compound's metabolic stability and the enzymatic pathways involved in its formation and breakdown, which are essential for understanding its chemical behavior in biological systems (Liu et al., 2006).

Physical Properties Analysis

The physical properties of Carebastine, such as solubility, stability, and absorption characteristics, are crucial for its pharmacological efficacy. While specific studies focusing exclusively on the physical properties of Carebastine were not highlighted, the compound's bioavailability and pharmacokinetics are influenced by these properties, as observed in studies that explore its metabolic profile and transport mechanisms across biological barriers (Tamai et al., 2000).

Chemical Properties Analysis

The chemical properties analysis of Carebastine involves understanding its reactivity, stability under various conditions, and interactions with other molecules. Its role as a metabolite of ebastine and its interactions within the human body, particularly concerning enzymatic conversion processes, highlight its chemical behavior and the factors that influence its therapeutic potential and pharmacokinetics (Feng et al., 2009).

Scientific Research Applications

Summary of the Application

Carebastine, the active metabolite of ebastine, has been found to have anti-angiogenic properties. This is particularly relevant in conditions like allergic rhinitis and asthma, where angiogenesis plays a crucial role in the development of airway inflammation and remodelling .

Methods of Application or Experimental Procedures

The effects of carebastine on human umbilical vein endothelial cell (EC) and human pulmonary artery EC proliferation, migration and capillary-like tube formation were investigated in vitro, and in the chick embryo chorioallantoic membrane (CAM) assay in vivo .

Results or Outcomes

Carebastine inhibited VEGF-induced EC proliferation, migration and angiogenesis in a dose-dependent manner in vitro. Cell proliferation was inhibited by 42-64% in ECs upon exposure for 48 and 72 hours, respectively, to 20 μM carebastine, and even more with 30 μM carebastine. Cell migration was inhibited by 37-78% in ECs in the presence of 10 and 30 μM carebastine, respectively .

2. Pharmacokinetics and Safety of Ebastine in Healthy Subjects and Patients with Renal Impairment

Summary of the Application

The study aimed to assess the differences in the pharmacokinetics and cardiac safety of ebastine and its active metabolite, carebastine, in patients with normal and impaired renal function .

Methods of Application or Experimental Procedures

Twenty-four patients with varying degrees of renal impairment and 12 healthy subjects participated in an open-label, parallel-group, multicentre study. Ebastine 20mg was administered orally once daily for 5 days. Plasma concentrations of ebastine and carebastine were determined for 24 hours on day 1 and for 72 hours on day 5 .

Results or Outcomes

The pharmacokinetics of ebastine were not modified by renal impairment. No correlation between ebastine pharmacokinetics and renal function was observed. Comparison of the plasma exposure and the elimination half-life of ebastine and carebastine between groups showed no significant differences .

3. Metabolism by Human Liver Microsomes and Expressed Cytochrome P450 Enzymes

Summary of the Application

The study aimed to characterize the metabolism of Ebastine, Hydroxyebastine, and Carebastine by human liver microsomes and expressed cytochrome P450 enzymes .

Methods of Application or Experimental Procedures

The study used human liver microsomes (HLMs) and expressed cytochromes P450 (P450s) to characterize the metabolism of ebastine and that of its metabolites, hydroxyebastine and carebastine .

Results or Outcomes

The study found that both CYP2J2 and CYP3A play important roles in ebastine sequential metabolism: dealkylation of ebastine and its metabolites is mainly catalyzed by CYP3A4, whereas the hydroxylation reactions are preferentially catalyzed by CYP2J2 .

4. Inhibition of Cancer Growth

Summary of the Application

The study aimed to investigate the potential of the antihistamine drug Ebastine, and its metabolite Carebastine, in inhibiting cancer growth by targeting the Polycomb Group Protein EZH2 .

Methods of Application or Experimental Procedures

Results or Outcomes

5. Inhibition of Histamine-Induced Pruritus

Summary of the Application

The study aimed to investigate the potential of the antihistamine drug Ebastine, and its metabolite Carebastine, in inhibiting histamine-induced pruritus .

Methods of Application or Experimental Procedures

Results or Outcomes

6. Treatment of Chronic Idiopathic Urticaria

Summary of the Application

The study aimed to investigate the efficacy of the antihistamine drug Ebastine, and its metabolite Carebastine, in the treatment of chronic idiopathic urticaria .

Methods of Application or Experimental Procedures

Results or Outcomes

Safety And Hazards

Carebastine is classified as having acute toxicity - Category 4, Oral. It is also hazardous to the aquatic environment, both short-term (Acute) - Category Acute 1 and long-term (Chronic) - Category Chronic 1 . More detailed safety data can be found in the referenced source .

properties

IUPAC Name

2-[4-[4-(4-benzhydryloxypiperidin-1-yl)butanoyl]phenyl]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H37NO4/c1-32(2,31(35)36)27-17-15-24(16-18-27)29(34)14-9-21-33-22-19-28(20-23-33)37-30(25-10-5-3-6-11-25)26-12-7-4-8-13-26/h3-8,10-13,15-18,28,30H,9,14,19-23H2,1-2H3,(H,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHOVGYJHWQGCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60238246
Record name Carebastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carebastine

CAS RN

90729-42-3
Record name Carebastine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90729-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carebastine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090729423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carebastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carebastine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CAREBASTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75DLN707DO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carebastine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Carebastine
Reactant of Route 3
Carebastine
Reactant of Route 4
Carebastine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Carebastine
Reactant of Route 6
Carebastine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.